5-(Naphthalen-1-yl)furan-2-carbaldehyde
Overview
Description
Molecular Structure Analysis
The molecular structure of 5-(Naphthalen-1-yl)furan-2-carbaldehyde consists of a furan ring attached to a naphthalene ring via a formyl group. The InChIKey for this compound is CTSWIPKWDHCZMK-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Scientific Research Applications
Catalysis and Synthesis
Synthesis and Catalytic Applications
The synthesis of derivatives of 5-(Naphthalen-1-yl)furan-2-carbaldehyde has been studied for their application in catalysis. For instance, derivatives such as 5-(naphth-1-yl)- and 5-[(1,1′-biphenyl)-4-yl]isoxazole-3-carbaldehyde oximes form complexes with palladium, showing high catalytic activity in the Suzuki reaction in aqueous and aqueous-alcoholic media (Potkin et al., 2014).
Ring-Opening of Furan
A three-component reaction involving aromatic aldehyde, naphthalene-2-amine, and tetrahydro-2,5-dimethoxyfuran catalyzed by iodine has been described, leading to the synthesis of bis-benzoquinoline derivatives through the ring-opening of furan, showcasing the compound's role in facilitating complex synthesis processes (Dong‐Sheng Chen et al., 2013).
Photonic and Material Science
Photochromic Applications
Derivatives of this compound have been explored for their photochromic properties. Specifically, 5-hydroxy substituted naphthofurans and naphthothiazoles act as precursors to photochromic benzochromenes, which change color upon UV irradiation, indicating potential applications in material science and photonic devices (Aiken et al., 2014).
Biological Activities
Anticancer and Antimicrobial Activities
Some studies have focused on the synthesis of derivatives with potential biological activities. For example, Schiff bases derived from 2-hydroxynaphthalene-1-carbaldehyde and their metal complexes have been investigated for their roles in developing compounds with antimicrobial and anti-inflammatory activities, highlighting the compound's utility in medicinal chemistry (Ravindra et al., 2006).
Green Chemistry and Sustainable Synthesis
Biomass-derived Chemicals
Furan-2-carbaldehydes have been utilized as green C1 building blocks for synthesizing bioactive compounds, such as quinazolin-4(3H)-ones, through ligand-free photocatalytic C–C bond cleavage. This application underlines the importance of this compound derivatives in promoting sustainable and environmentally friendly chemical synthesis (Yu et al., 2018).
Safety and Hazards
While specific safety and hazard data for 5-(Naphthalen-1-yl)furan-2-carbaldehyde is not available, related compounds like 5-(naphthalen-1-yl)furan-2-carboxylic acid have been associated with certain hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It’s important to handle all chemical compounds with appropriate safety precautions.
Mechanism of Action
Target of Action
Naphthalene derivatives have been known to interact with various proteins and enzymes . For instance, 1-Naphthyl-L-alanine, a related compound, has been reported to interact with the periplasmic oligopeptide-binding protein in Salmonella typhimurium .
Mode of Action
Naphthalene derivatives often interact with their targets by binding to active sites, leading to changes in the target’s function . The specific changes induced by 5-(1-naphthyl)-2-furaldehyde would depend on the nature of its primary targets.
Biochemical Pathways
Naphthalene derivatives have been implicated in various biochemical pathways, including auxin and cytokinin signaling pathways in plants , and microbial degradation pathways .
Pharmacokinetics
Related compounds like 1-naphthol have been reported to exhibit first-order kinetics, with rapid absorption through the skin, eyes, and respiratory tract .
Result of Action
Naphthalene derivatives have been reported to have various biological activities, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and anti-protozoal effects .
Action Environment
The activity of naphthalene derivatives can be influenced by factors such as ph, temperature, and the presence of other substances .
Properties
IUPAC Name |
5-naphthalen-1-ylfuran-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2/c16-10-12-8-9-15(17-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSWIPKWDHCZMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(O3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10546949 | |
Record name | 5-(Naphthalen-1-yl)furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10546949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51792-36-0 | |
Record name | 5-(Naphthalen-1-yl)furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10546949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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